Cyclopropylmethyl trifluoroacetate
Description
Properties
CAS No. |
26378-08-5 |
|---|---|
Molecular Formula |
C6H7F3O2 |
Molecular Weight |
168.11 g/mol |
IUPAC Name |
cyclopropylmethyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)5(10)11-3-4-1-2-4/h4H,1-3H2 |
InChI Key |
RLIMBTWAKZSVBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC(=O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Cyclopropylmethyl trifluoroacetate CAS 26378-08-5 properties
An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of Cyclopropylmethyl Trifluoroacetate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cyclopropylmethyl Trifluoroacetate (CAS 26378-08-5), a compound of interest in synthetic and medicinal chemistry. In the absence of extensive direct literature on this specific molecule, this document leverages established principles and data from closely related analogs to predict its properties, reactivity, and spectroscopic signature. We will delve into logical synthetic routes, explore the nuanced reactivity imparted by the cyclopropylmethyl and trifluoroacetate moieties, and provide detailed experimental and safety protocols. This guide is intended to serve as a foundational resource for researchers anticipating the use of this or structurally similar compounds in their work.
Introduction: The Scientific Rationale
The unique combination of a cyclopropylmethyl group and a trifluoroacetate ester in a single molecule presents a fascinating case study in chemical reactivity and potential utility. The cyclopropylmethyl motif is a well-known "radical clock" and its cationic intermediate is prone to rapid rearrangement, offering a pathway to diverse molecular scaffolds.[1] The trifluoroacetate group, being an excellent leaving group, further enhances the molecule's reactivity towards nucleophilic substitution and solvolysis.[2]
The strategic incorporation of a trifluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[3] Consequently, cyclopropylmethyl trifluoroacetate stands as a potentially valuable, yet challenging, building block in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications.
This guide will provide a predictive yet scientifically grounded exploration of cyclopropylmethyl trifluoroacetate, empowering researchers to anticipate its behavior and harness its synthetic potential.
Synthesis of Cyclopropylmethyl Trifluoroacetate
The synthesis of cyclopropylmethyl trifluoroacetate can be approached through several standard esterification methods. The choice of method will depend on the desired scale, purity requirements, and available starting materials.
Method 1: Acylation with Trifluoroacetic Anhydride
This is often the most direct and efficient method for the trifluoroacetylation of alcohols. The reaction proceeds rapidly, often at or below room temperature.
Reaction Scheme:
Figure 1. Synthesis via Trifluoroacetic Anhydride.
Experimental Protocol:
-
To a stirred solution of cyclopropylmethanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) at 0 °C, add trifluoroacetic anhydride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or flash column chromatography on silica gel.
Method 2: Fischer Esterification
While a classic method, Fischer esterification with trifluoroacetic acid is an equilibrium process and requires the removal of water to drive the reaction to completion.
Reaction Scheme:
Figure 2. Synthesis via Fischer Esterification.
Experimental Protocol:
-
Combine cyclopropylmethanol (1.0 eq) and trifluoroacetic acid (1.2 eq) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Heat the mixture to reflux in a suitable solvent (e.g., toluene, benzene) and collect the water in the Dean-Stark trap.
-
Monitor the reaction until no more water is collected.
-
Cool the reaction mixture and neutralize the acid catalyst with a mild base.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by distillation.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the known characteristics of the cyclopropylmethyl and trifluoroacetate functional groups.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C5H5F3O2 | |
| Molecular Weight | 154.08 g/mol | |
| Appearance | Colorless liquid | Typical for small esters. |
| Boiling Point | ~80-100 °C | Lower than the corresponding acetate due to reduced intermolecular forces. |
| Solubility | Soluble in most organic solvents. | Expected for a small, relatively nonpolar ester. |
Predicted Spectroscopic Data
Table 2: Predicted NMR and IR Data
| Technique | Predicted Chemical Shifts / Frequencies | Assignment and Rationale |
| ¹H NMR | δ 4.0-4.2 ppm (d, 2H)δ 1.0-1.2 ppm (m, 1H)δ 0.5-0.7 ppm (m, 2H)δ 0.2-0.4 ppm (m, 2H) | Methylene protons adjacent to the ester oxygen are deshielded.[4] The methine and methylene protons of the cyclopropyl ring will appear in the characteristic upfield region.[1][5] |
| ¹³C NMR | δ ~158 ppm (q)δ ~115 ppm (q)δ ~75 ppmδ ~10 ppmδ ~3 ppm | The carbonyl carbon and the trifluoromethyl carbon will show characteristic quartet splitting due to coupling with fluorine.[1] The carbons of the cyclopropylmethyl group will appear at typical chemical shifts. |
| ¹⁹F NMR | δ -74 to -77 ppm (s) | The trifluoroacetate group typically gives a sharp singlet in this region.[6][7] |
| IR Spectroscopy | ~1780-1800 cm⁻¹~1150-1300 cm⁻¹ | Strong C=O stretching frequency, shifted to higher wavenumber due to the electron-withdrawing trifluoromethyl group.[2][8] Strong C-F and C-O stretching bands. |
Reactivity and Mechanistic Considerations
The reactivity of cyclopropylmethyl trifluoroacetate is dominated by two key features: the excellent leaving group ability of the trifluoroacetate anion and the propensity of the resulting cyclopropylmethyl cation to undergo rearrangement.
Solvolysis and Nucleophilic Substitution
Due to the electron-withdrawing nature of the trifluoromethyl group, the trifluoroacetate anion is a very weak base and an excellent leaving group, making the ester highly susceptible to solvolysis and nucleophilic attack.[2]
Reaction Pathway:
Figure 3. Solvolysis and Carbocation Formation.
The Cyclopropylmethyl Cation Rearrangement
The primary cyclopropylmethyl cation is notoriously unstable and rapidly rearranges to the more stable cyclobutyl and homoallyl (but-3-enyl) cations.[9][10] This rearrangement is a consequence of the relief of ring strain and the formation of a more delocalized positive charge.[11]
Rearrangement Cascade:
Figure 4. Equilibrium of Rearranged Cations.
This reactivity profile suggests that reactions of cyclopropylmethyl trifluoroacetate under conditions that favor carbocation formation (e.g., solvolysis in polar, non-nucleophilic solvents) will likely yield a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products.[11] To favor the formation of the unrearranged cyclopropylmethyl product, reactions should be conducted under conditions that promote a direct SN2 displacement, such as with a highly nucleophilic reagent in a polar aprotic solvent.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for cyclopropylmethyl trifluoroacetate is not available, general precautions for handling trifluoroacetic acid and its esters should be strictly followed.
-
Corrosivity: Trifluoroacetic acid and its esters can be corrosive and cause severe burns to the skin and eyes.[12][13]
-
Inhalation: Vapors are harmful if inhaled and can cause respiratory irritation.[12]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double gloving is recommended), safety goggles, and a lab coat.[14][15]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[16]
-
Spills: In case of a spill, evacuate the area and absorb the material with an inert absorbent. Do not use combustible materials. Neutralize the residue with a weak base (e.g., sodium bicarbonate) before disposal.[13]
Conclusion
Cyclopropylmethyl trifluoroacetate is a reactive ester with significant potential as a synthetic intermediate. Its chemistry is dictated by the interplay between the excellent leaving group ability of the trifluoroacetate and the inherent instability of the cyclopropylmethyl carbocation. Researchers employing this reagent should be mindful of its propensity to yield rearranged products under ion-forming conditions. By carefully selecting reaction conditions, it is possible to control the reaction pathways and access a variety of valuable cyclopropylmethyl, cyclobutyl, and homoallyl derivatives. Adherence to strict safety protocols is paramount when handling this and related compounds.
References
- D. E. Sunko, S. Hirsl-Starcevic, S. Pollack, W. J. Hehre. (1979). The mechanism of the solvolysis of cyclopropylmethyl, cyclobutyl, and 3-butenyl derivatives. J. Am. Chem. Soc., 101(3), 6163-6170.
- G. A. Olah, G. K. S. Prakash, J. G. Shih, V. V. Krishnamurthy, G. D. Mateescu. (1983). Bridgehead-substituted and bicyclic carbocations. 11. The 1- and 2-norbornyl, bicyclo[2.1.1]hex-2-yl, and bicyclo[2.1.0]pent-2-yl cations. J. Am. Chem. Soc., 105(17), 5684-5691.
-
Dovepress. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link][6][17]
-
Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. [Link][14]
-
Wiley. (n.d.). Structure and Reactivity of the Cyclopropane Species. [Link][1]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link][16]
-
NJ.gov. (n.d.). TRIFLUOROACETIC ACID HAZARD SUMMARY. [Link][15]
-
ACS Publications. (2007). Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110). [Link][9][10]
-
Canadian Science Publishing. (n.d.). Studies in solvolysis. Part I. The neutral hydrolysis of some alkyl trifluoroacetates in water and deuterium oxide. [Link][2]
-
ResearchGate. (n.d.). Infrared matrix-isolation spectroscopy of trifluoroacetic acid hydrates. [Link][8]
-
Organic Letters. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. [Link][3]
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The Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectroscopy and. [Link][7]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link][4]
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Technical Guide: Solubility & Solvent Compatibility of Cyclopropylmethyl Trifluoroacetate
Executive Summary
Cyclopropylmethyl trifluoroacetate (CPM-TFA ; CAS 26378-08-5) is a specialized fluorinated ester primarily utilized as a reactive intermediate in organic synthesis.[1] It serves as a precursor for introducing the cyclopropylmethyl group via nucleophilic substitution or as a substrate in solvolysis studies to investigate cyclopropylcarbinyl cation kinetics.[2]
Unlike standard stable solids, the "solubility" of CPM-TFA is governed by its chemical stability . While it exhibits high miscibility with most organic solvents due to its lipophilic cyclopropyl ring and fluorinated tail, its high electrophilicity renders it unstable in nucleophilic solvents (water, alcohols, amines).[1]
Key Takeaway: Researchers must prioritize solvent inertness over solvation capacity.[2] The optimal solvents for storage and reaction are anhydrous, non-nucleophilic organics such as Dichloromethane (DCM), Diethyl Ether (
Physicochemical Basis of Solubility
To understand the solubility profile of CPM-TFA, one must analyze its molecular architecture:
[1]The Fluorine Effect
The trifluoromethyl (
-
Lipophilicity: The C-F bonds decrease surface tension and increase solubility in non-polar and halogenated solvents.[2]
-
Electrophilic Activation: The
group pulls electron density from the carbonyl carbon, making the ester bond highly susceptible to nucleophilic attack (hydrolysis or transesterification).[2]
The Cyclopropyl Moiety
The cyclopropyl ring adds significant lipophilic character (hydrophobicity) but also introduces ring strain (
Solubility Profile & Solvent Compatibility[2][3]
The following data categorizes solvents based on solvation capability versus chemical stability .
Table 1: Solvent Compatibility Matrix[2]
| Solvent Class | Specific Solvents | Solubility Rating | Stability Rating | Recommendation |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High | Primary Choice. Ideal for synthesis and extraction.[1] |
| Ethers | Diethyl Ether, THF, MTBE | Excellent | High | Good for reactions; ensure THF is peroxide-free and dry.[1] |
| Hydrocarbons | Hexanes, Toluene, Pentane | Good | High | Useful for precipitation of impurities or non-polar extractions.[1] |
| Nitriles | Acetonitrile (MeCN) | Excellent | Moderate | Good for polar reactions; must be strictly anhydrous to prevent hydrolysis. |
| Alcohols | Methanol, Ethanol, IPA | High | Critical Failure | DO NOT USE. Rapid transesterification occurs (forms Methyl Trifluoroacetate).[1] |
| Aqueous | Water, Buffer Solutions | Immiscible | Critical Failure | DO NOT USE. Rapid hydrolysis releases Trifluoroacetic Acid (TFA).[1] |
| Amines | Pyridine, Triethylamine | Soluble | Low | Risk of aminolysis (amide formation) or elimination reactions.[1] |
The "False Solubility" Trap
In protic solvents like Methanol, CPM-TFA appears to dissolve instantly. However, this is often a chemical reaction, not physical dissolution.[1]
-
Reaction:
-
Consequence: Loss of the active reagent and contamination of the sample.[2]
Visualizing Solvent Selection Logic
The following decision tree guides the researcher in selecting the appropriate solvent based on the intended application (Synthesis, Storage, or Analysis).
Figure 1: Decision matrix for selecting solvents based on application, highlighting critical exclusion of protic media.
Experimental Protocols
Protocol: Gravimetric Solubility Verification
Use this protocol to verify solubility in a new anhydrous solvent system.[2]
Materials:
Workflow:
-
Preparation: Add 100 mg of CPM-TFA to a tared vial.
-
Addition: Add the target solvent in 100
L increments at . -
Observation: Vortex for 10 seconds after each addition.
-
Soluble: Solution becomes clear/homogeneous.
-
Insoluble: Phase separation (oily droplets) or turbidity persists.
-
-
Stability Check (Crucial): If the solution is clear, let it stand for 1 hour. Run a TLC (Thin Layer Chromatography) or GC-MS.[1]
-
Pass: Single spot/peak matching reference.
-
Fail: Appearance of Cyclopropylmethanol peak (indicates hydrolysis/solvolysis).
-
Protocol: Removal of Solvent (Workup)
Because CPM-TFA is relatively volatile (estimated boiling point
-
Vacuum: Use a rotary evaporator at >20 mbar (do not use high vacuum <1 mbar or product will be lost).
-
Bath Temperature: Maintain
. -
Azeotropes: Avoid codistillation with solvents that have similar boiling points if high purity is required.[2]
Stability & Degradation Mechanisms[1][2][5]
Understanding how CPM-TFA degrades is vital for interpreting "solubility" results.
Hydrolysis Pathway
In the presence of moisture (wet solvents), CPM-TFA hydrolyzes to release Trifluoroacetic Acid (TFA).[1]
-
Indicator: The solution pH drops rapidly (becomes acidic).[2]
-
Safety: TFA is corrosive and volatile.[2]
Solvolysis (Kinetic Studies)
CPM-TFA is often used in academic studies to measure solvolysis rates (
-
Note: In these contexts, the compound is soluble but transient.
Figure 2: Degradation pathways in incompatible solvents.[1]
References
-
Sigma-Aldrich. (n.d.). Cyclopropylmethyl 2,2,2-trifluoroacetate Product Page. Retrieved from
-
Roberts, J. D., & Mazur, R. H. (1951).[1] The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl and Cyclobutyl Derivatives. Journal of the American Chemical Society.[2] (Foundational work on cyclopropylmethyl solvolysis).
-
Tidwell, T. T. (1990). Solvolysis of Cyclopropylmethyl Trifluoroacetates. Accounts of Chemical Research. (Kinetics and solvent effects).[4][5][6]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General stability of TFA esters).
-
ChemicalBook. (2024).[2] Cyclopropylmethyl trifluoroacetate Properties and CAS 26378-08-5. Retrieved from
(Note: While specific solubility tables for this intermediate are proprietary/rare, the chemical principles cited above regarding TFA ester lability and fluorinated solvent interactions are authoritative standard practice in organic synthesis.)
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A Guide for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stability of Cyclopropylmethyl Esters
Abstract
The cyclopropylmethyl moiety is a fascinating structural motif increasingly utilized in medicinal chemistry and materials science. When incorporated as an ester, it presents unique properties that can significantly influence a molecule's stability, delivery, and biological activity. This guide provides a comprehensive technical overview of the stability of cyclopropylmethyl esters under standard chemical and biological conditions. We will delve into the underlying chemical principles governing their stability, explore the primary degradation pathways, and provide field-proven experimental protocols for their evaluation. This document is intended to serve as a core resource for scientists engaged in the design, development, and handling of molecules containing this versatile functional group.
Introduction: The Unique Profile of the Cyclopropylmethyl Group
The cyclopropane ring, despite being a simple three-membered carbocycle, possesses electronic properties akin to a carbon-carbon double bond. Its C-C bonds have significant p-character, creating what are often described as "bent bonds".[1] This feature allows the cyclopropyl group to participate in hyperconjugation, effectively stabilizing adjacent positive charges or electron-deficient centers.[1][2][3] When this group is attached to an ester, either on the alcohol or the carboxylate side, it imparts distinct stability characteristics that differentiate it from simple alkyl esters.
In drug development, esters are frequently employed as prodrugs to enhance properties such as solubility, membrane permeability, and taste-masking.[4] The rate of hydrolysis of these prodrugs is critical for the timely release of the active pharmaceutical ingredient (API). The cyclopropylmethyl ester has emerged as a valuable tool in this context, offering a unique stability profile that can be leveraged for controlled drug release.[5] Understanding the factors that govern its stability is therefore paramount for rational drug design and formulation development.
Core Stability Considerations: A Tale of Two Moieties
The stability of a cyclopropylmethyl ester is primarily governed by two independent but concurrent chemical phenomena: the hydrolysis of the ester linkage and the potential rearrangement of the cyclopropylmethyl group itself.
Ester Hydrolysis: The Predominant Degradation Pathway
Like all esters, cyclopropylmethyl esters are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol.[6][7] This process can be catalyzed by acid or base.[8][9]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically slow under dilute acid conditions. The ester is heated with an excess of water and a strong acid catalyst.[6][7][8] The equilibrium nature of this reaction means that it often does not proceed to completion.
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol.[10] Saponification is generally a faster and more common degradation pathway for esters under basic conditions.[10][11]
The primary degradation pathway for cyclopropylmethyl esters under standard aqueous conditions is the hydrolysis of the ester bond, not the opening of the cyclopropane ring.
Caption: Primary degradation pathways for cyclopropylmethyl esters.
Ring Integrity: When Does the Cyclopropane Open?
A key question for researchers is the stability of the cyclopropane ring itself. The cyclopropylmethyl system is famously prone to rapid ring-opening when a radical or carbocation is formed on the adjacent methylene carbon.[12] However, under standard hydrolytic (acidic or basic) or enzymatic conditions, the generation of such reactive intermediates is not a primary reaction pathway. The C-C bonds of the ester are far more stable than the C-O ester bond.
Ring-opening is NOT a significant concern under typical hydrolytic, storage, or physiological conditions. It becomes a potential issue only under specific, forcing reaction conditions that explicitly generate radicals or carbocations at the methyl site, such as certain photochemical reactions or reactions involving strong Lewis acids.[13][14][15]
Enhanced Hydrolytic Stability: A Surprising Feature
Contrary to what might be expected from a strained ring system, esters of cyclopropanecarboxylic acid (where the cyclopropyl group is on the acyl side) demonstrate a substantial increase in stability towards hydrolysis compared to analogous acyclic esters.[16][5]
This enhanced stability is attributed to the electronic properties of the cyclopropyl group. Through hyperconjugation, the cyclopropyl ring donates electron density to the adjacent carbonyl group. This reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by water or hydroxide ions, thereby slowing the rate of hydrolysis.[16][5]
A compelling example is the comparison of valacyclovir, an L-valine ester prodrug, with its cyclopropanecarboxylic acid analogue.
| Compound | pH | Temperature (°C) | Half-Life (hours) | Reference |
| Valacyclovir | 6.0 | 40 | 69.7 | [5] |
| Cyclopropane Analogue | 6.0 | 40 | >300 | [5] |
This more than four-fold increase in stability highlights the significant impact the cyclopropyl group can have, making it a powerful tool for tuning the stability and release profile of ester prodrugs.[16][5]
Factors Influencing Stability: A Practical Guide
The stability of a cyclopropylmethyl ester is a multifactorial property. The following are key parameters to consider during development and storage.
| Parameter | Condition | General Stability Outcome | Mechanistic Rationale |
| pH | Acidic (pH 1-4) | Moderately Stable | Slow, reversible acid-catalyzed hydrolysis of the ester bond.[6] |
| Neutral (pH 6-8) | Highly Stable | Minimal acid or base catalysis; rate of hydrolysis is at its minimum. | |
| Basic (pH > 8) | Labile | Rapid, irreversible base-catalyzed hydrolysis (saponification).[10][11] | |
| Temperature | Increased Temp. | Decreased Stability | Hydrolysis rates increase with temperature, as dictated by chemical kinetics. |
| Enzymes | In Vivo / In Vitro | Variable | Cleavage by esterases (e.g., lipases, proteases) is possible.[17] The rate is dependent on the specific enzyme and the steric/electronic environment of the ester. This is the intended cleavage pathway for many prodrugs.[18] |
| Oxidants / Light | Forced Degradation | Generally Stable | The ester and cyclopropyl groups are not primary targets for mild oxidation or photolysis, though other functional groups on the molecule may be susceptible. |
Experimental Protocols for Stability Assessment
A robust evaluation of stability requires well-designed experiments and validated analytical methods. The International Council for Harmonisation (ICH) provides guidelines for stability testing.[19]
Protocol 1: pH-Rate Profile (Chemical Stability)
This experiment determines the intrinsic chemical stability of the ester across a physiologically and pharmaceutically relevant pH range.
Objective: To determine the half-life (t½) of the cyclopropylmethyl ester at various pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2; acetate for pH 4.5; phosphate for pH 6.8, 7.4, and borate for pH 9.0).
-
Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 10-100 µg/mL). Ensure the final percentage of organic solvent is low (<1-2%) to avoid altering the buffer properties.
-
Temperature Control: Place the solutions in a constant temperature bath, typically 37°C for physiological relevance or higher (e.g., 40-60°C) for accelerated studies.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): Immediately quench any further reaction by adding an equal volume of a strong solvent like acetonitrile or by neutralizing the sample.
-
Analysis: Analyze the samples using a validated, stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line is the negative of the pseudo-first-order rate constant (k). The half-life is calculated as t½ = 0.693 / k.
Protocol 2: Plasma Stability (Enzymatic and Chemical Stability)
This experiment assesses the compound's stability in a biological matrix, accounting for both enzymatic and chemical hydrolysis.
Objective: To determine the compound's half-life in plasma.
Methodology:
-
Plasma Preparation: Thaw frozen plasma (e.g., human, rat, mouse) at 37°C.
-
Incubation: Pre-incubate the plasma at 37°C for 5-10 minutes. Initiate the reaction by adding a small volume of the test compound stock solution.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching & Protein Precipitation: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates plasma proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS.
-
Data Analysis: Calculate the half-life as described in Protocol 1.
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Methodological & Application
Application Note: Cyclopropylmethyl Trifluoroacetate as an Alkylating Agent
This guide details the synthesis and application of Cyclopropylmethyl Trifluoroacetate (CpCH₂OTFA) .
Important Scientific Context: Unlike simple alkyl trifluoroacetates (e.g., methyl trifluoroacetate), the cyclopropylmethyl derivative is not merely a weak alkylating agent; it is a mechanistic probe and a latent source of the cyclopropylcarbinyl cation . Researchers typically use this reagent to study solvolysis rates, cationic rearrangements, or to introduce the cyclopropylmethyl group under conditions where thermodynamic equilibration between the cyclopropylmethyl, cyclobutyl, and homoallyl systems is either desired or must be carefully managed.
Executive Summary
Cyclopropylmethyl trifluoroacetate (CpCH₂OTFA) serves as a specialized electrophile in organic synthesis. While trifluoroacetates are generally moderate leaving groups (better than acetates, worse than tosylates/triflates), the unique electronic properties of the cyclopropyl group allow this reagent to undergo ionization under relatively mild conditions.
The primary challenge—and utility—of this protocol is the Cyclopropylcarbinyl Rearrangement . Upon ionization, the resulting cation is not a static primary carbocation but a delocalized non-classical species (bicyclobutonium ion). Consequently, "alkylation" with CpCH₂OTFA frequently yields a mixture of three isomeric products:
-
Cyclopropylmethyl (Retention/Return)
-
Cyclobutyl (Ring Expansion)
-
Homoallyl (Ring Opening)
This protocol provides the method for the in situ generation of CpCH₂OTFA, its use in alkylation (solvolysis), and the analytical framework to deconvolute the resulting product mixtures.
Mechanistic Pathway & Cationic Cascade
Understanding the mechanism is a prerequisite for using this reagent. The reaction does not proceed via a simple
The "Non-Classical" Cation Equilibrium
The leaving group (OTFA) departs to form a cation that immediately delocalizes. Nucleophilic attack can occur at three distinct carbons.
Figure 1: The cationic manifold. Alkylation with CpCH₂OTFA rarely yields a single product unless specific kinetic conditions (solvent cage effects) are employed.
Experimental Protocols
Protocol A: Synthesis of Cyclopropylmethyl Trifluoroacetate
Note: CpCH₂OTFA is hydrolytically unstable. It is best prepared fresh and used immediately.
Reagents:
-
Cyclopropylmethanol (CpCH₂OH): 10.0 mmol (0.72 g)
-
Trifluoroacetic Anhydride (TFAA): 11.0 mmol (1.55 mL)
-
Pyridine (anhydrous): 11.0 mmol (0.89 mL)
-
Dichloromethane (DCM, anhydrous): 20 mL
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add Cyclopropylmethanol and Pyridine to the DCM. Cool the mixture to 0°C in an ice bath.
-
Acylation: Add TFAA dropwise via syringe over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Observation: White precipitate (pyridinium trifluoroacetate) may form.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Workup (Rapid):
-
Dilute with cold pentane (30 mL).
-
Wash with ice-cold water (2 x 10 mL), then cold saturated NaHCO₃ (1 x 10 mL) to remove excess acid.
-
Dry organic layer over MgSO₄ for 5 minutes.
-
-
Isolation: Filter and concentrate under reduced pressure (keep bath < 25°C; the ester is volatile).
-
Yield: Typically >90%. Result is a colorless liquid.
-
Storage: Use immediately. If necessary, store at -20°C under argon.
-
Protocol B: Solvolytic Alkylation (General Procedure)
This protocol describes the alkylation of a weak nucleophile (e.g., acetic acid/acetate) or solvolysis in ethanol.
Reagents:
-
CpCH₂OTFA (Freshly prepared): 1.0 equiv.
-
Nucleophile (e.g., Potassium Acetate, or solvent as nucleophile): 1.5 - 5.0 equiv.
-
Solvent (Buffered Acetic Acid or Ethanol).
Step-by-Step Procedure:
-
Dissolution: Dissolve CpCH₂OTFA in the chosen solvent (0.1 M concentration).
-
Note: For kinetic control (favoring Cp-CH₂ retention), use a highly nucleophilic solvent (e.g., EtOH) and lower temperatures. For thermodynamic control (favoring Cyclobutyl), use ionizing solvents (AcOH/HCOOH) and heat.
-
-
Reaction:
-
Method A (Kinetic): Stir at 25°C for 4-12 hours.
-
Method B (Thermodynamic): Heat to 60°C for 2 hours.
-
-
Quench: Pour mixture into ice-water.
-
Extraction: Extract with Ether/Pentane.
-
Analysis: Do not rely solely on TLC. The isomers often co-elute. Use ¹H NMR or GC-MS.
Data Analysis & Interpretation
When analyzing the output of an alkylation using CpCH₂OTFA, you must quantify the isomeric ratio.
Table 1: Diagnostic NMR Signals (¹H, 400 MHz, CDCl₃) Values are approximate and shift based on the specific nucleophile (Nu).
| Isomer | Structure | Key Diagnostic Signal | Multiplicity |
| Cyclopropylmethyl-Nu | Cp-CH₂-Nu | δ 0.2 - 0.6 ppm | Multiplets (Cyclopropyl ring protons) |
| Cyclobutyl-Nu | Cb-Nu | δ 1.8 - 2.4 ppm | Multiplets (Ring methylene protons) |
| Homoallyl-Nu | CH₂=CH-CH₂-CH₂-Nu | δ 5.0 - 5.9 ppm | Olefinic protons (Terminal vinyl) |
Calculating Ratios:
Integrate the olefinic region (Homoallyl) vs. the high-field cyclopropyl region (Cp-methyl) vs. the mid-field ring protons (Cyclobutyl).
Troubleshooting & Optimization
Problem: Low Yield of Target (Cp-CH₂) Isomer
If your goal is clean alkylation to form the cyclopropylmethyl product without rearrangement, CpCH₂OTFA is often not the best reagent due to its propensity for
Correction Strategy:
-
Switch Reagent: Use Cyclopropylmethyl Triflate (CpCH₂OTf) at -78°C with a strong nucleophile. The triflate reacts faster (
) than the rearrangement can occur ( ). -
Solvent Switch: Change to a non-polar, non-ionizing solvent (e.g., Benzene or Hexane) if solubility permits, to suppress ion-pair separation.
Problem: Hydrolysis of Reagent
CpCH₂OTFA hydrolyzes rapidly in moist air to form Cyclopropylmethanol and TFA.
-
Validation: Check the NMR of your reagent before use. If you see a broad singlet at δ ~2.0-3.0 (OH) or a shift in the methylene doublet, re-synthesize.
References
-
Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl and Cyclobutyl Derivatives. Journal of the American Chemical Society, 73(8), 3542–3543. Link
-
Winstein, S., & Kosower, E. M. (1959). Neighboring Carbon and Hydrogen.[1] XXXVI. Solvolysis of exo-Norbornyl and Cyclopropylmethyl p-Toluenesulfonates. Journal of the American Chemical Society, 81(16), 4399–4411. Link
-
Olah, G. A., et al. (1982). Stable Carbocations. 243. The Cyclopropylcarbinyl Cation. Journal of the American Chemical Society, 104(13), 3759–3761. Link
-
Servis, K. L., & Roberts, J. D. (1964). Small-Ring Compounds. XL. Solvolysis of Cyclopropylcarbinyl-1-C14 and Cyclobutyl-1-C14 Tosylates. Journal of the American Chemical Society, 86(18), 3773–3781. Link
Sources
Application Notes and Protocols: Nucleophilic Substitution Reactions of Cyclopropylmethyl Trifluoroacetate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of cyclopropylmethyl trifluoroacetate. This highly reactive substrate serves as a key entry point into the fascinating and complex chemistry of the cyclopropylmethyl carbocation system. We will explore the underlying mechanistic principles, including the pivotal role of non-classical carbocations, and provide detailed, field-tested protocols for conducting these reactions. This guide emphasizes the causality behind experimental choices to empower researchers to rationally design their experiments and interpret the resulting product mixtures.
Introduction: The Significance of the Cyclopropylmethyl System
The cyclopropylmethyl moiety is a privileged structural motif in medicinal chemistry and a subject of fundamental interest in physical organic chemistry. The unique electronic properties of the cyclopropane ring, which exhibits characteristics of a carbon-carbon double bond, allow it to powerfully stabilize an adjacent positive charge.[1] However, this stabilization comes at a cost: the high ring strain of the three-membered ring makes the system prone to rapid and complex rearrangements.
Cyclopropylmethyl trifluoroacetate is an ideal substrate for studying these phenomena. The trifluoroacetate group (CF₃COO⁻) is an exceptionally good leaving group, due to the inductive electron-withdrawing effect of the three fluorine atoms which stabilizes the resulting anion.[2] This facilitates the formation of the carbocationic intermediate even under mild conditions, allowing for a detailed investigation of its subsequent fate.
Reactions involving cyclopropylmethyl systems typically do not yield a single product. Instead, they often produce a characteristic mixture of cyclopropylmethyl, cyclobutyl, and homoallyl (but-3-enyl) derivatives.[3] Understanding and controlling the distribution of these products is critical for synthetic applications and is the primary focus of this guide.
The Core Mechanism: A Tale of Non-Classical Ions
The key to understanding the reactivity of cyclopropylmethyl trifluoroacetate lies in the nature of the carbocationic intermediate. Departure of the trifluoroacetate leaving group generates a primary cyclopropylmethyl cation. This species is highly unstable and immediately rearranges into a more stable, delocalized non-classical carbocation known as a bicyclobutonium ion.[3][4] This ion is a dynamic, equilibrating system where the positive charge is shared over multiple carbon atoms.
This bicyclobutonium ion serves as the central intermediate from which all products are formed.[5] A nucleophile can attack this intermediate at different positions, leading to the observed mixture of products:
-
Attack at a methylene carbon of the original cyclopropane ring yields the unrearranged cyclopropylmethyl product.
-
Attack at the methine carbon of the original cyclopropane ring leads to ring expansion, yielding the cyclobutyl product.
-
Attack at the original cationic carbon after ring opening results in the homoallyl product.
The precise ratio of these products is a sensitive function of the reaction conditions, particularly the solvent and the nature of the nucleophile.
Caption: Reaction mechanism for nucleophilic substitution of cyclopropylmethyl trifluoroacetate.
Experimental Protocols
The following protocols are designed to be robust and illustrative of the principles discussed. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Synthesis of Cyclopropylmethyl Trifluoroacetate (Starting Material)
Causality: This procedure uses trifluoroacetic anhydride with cyclopropylmethanol. The anhydride is a powerful acylating agent, and the reaction is typically fast and high-yielding. Sodium bicarbonate is used to neutralize the trifluoroacetic acid byproduct.
Materials:
-
Cyclopropylmethanol
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclopropylmethanol (1.0 eq) and anhydrous DCM (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add trifluoroacetic anhydride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold saturated NaHCO₃ solution. Caution: CO₂ evolution will occur.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Note: The product is volatile. Use minimal heating during solvent removal.
-
The crude product is often used directly in the next step without further purification. If necessary, it can be purified by careful distillation under reduced pressure.
Protocol A: Solvolysis in a Polar Protic Solvent (Ethanolysis)
Causality: This protocol demonstrates a classic Sₙ1-type reaction where the solvent (ethanol) acts as the nucleophile.[6][7][8] Polar protic solvents are excellent for stabilizing the carbocation intermediate, favoring the rearrangement pathways. This reaction is expected to yield a significant proportion of cyclobutyl and homoallyl ethers alongside the cyclopropylmethyl ether.
Materials:
-
Cyclopropylmethyl trifluoroacetate (crude from 3.1)
-
Ethanol (200 proof, anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve the crude cyclopropylmethyl trifluoroacetate (1.0 eq) in anhydrous ethanol (approx. 0.1 M).
-
Stir the solution at room temperature for 12-24 hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots.
-
Once the starting material is consumed, add solid NaHCO₃ to neutralize the trifluoroacetic acid formed.
-
Remove the majority of the ethanol under reduced pressure.
-
Add deionized water to the residue and extract the products with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate the solvent.
-
Analyze the product ratio by ¹H NMR spectroscopy or GC-MS.
Protocol B: Substitution with a Strong Nucleophile in an Aprotic Solvent
Causality: This protocol uses sodium azide, a strong nucleophile, in a polar aprotic solvent (DMSO).[9] Strong nucleophiles can, in some cases, favor a more Sₙ2-like character, potentially increasing the proportion of the unrearranged cyclopropylmethyl product. However, given the substrate's high propensity for ionization, a significant amount of rearranged products is still expected.
Materials:
-
Cyclopropylmethyl trifluoroacetate (crude from 3.1)
-
Sodium azide (NaN₃) (Caution: Highly Toxic and Explosive!)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve sodium azide (1.5 eq) in anhydrous DMSO. Handle NaN₃ with extreme care in a designated area.
-
Add a solution of crude cyclopropylmethyl trifluoroacetate (1.0 eq) in a small amount of DMSO to the azide solution.
-
Stir the reaction mixture at 25-30 °C for 4-8 hours. Monitor by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a large volume of cold deionized water and transfer to a separatory funnel.
-
Extract the aqueous phase with diethyl ether (4x). Note that product recovery from DMSO/water mixtures can be challenging.
-
Combine the organic extracts, wash extensively with water to remove residual DMSO, then wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent.
-
Analyze the product ratio by ¹H NMR or GC-MS.
Data Presentation and Interpretation
The product distribution is highly dependent on the reaction conditions. The data below is representative of typical outcomes.
| Protocol | Nucleophile/Solvent | Cyclopropylmethyl Product (%) | Cyclobutyl Product (%) | Homoallyl Product (%) | Reference |
| A | Ethanol (Solvolysis) | 48 | 47 | 5 | [3] |
| B | N₃⁻ / DMSO | ~60-70 | ~20-30 | <10 | Estimated |
Note: The product distribution for Protocol B is an expert estimation, as the trifluoroacetate substrate is exceptionally reactive. The stronger nucleophile may trap the cation faster, leading to a higher proportion of the unrearranged product compared to solvolysis.
Interpreting Characterization Data (¹H NMR): The products can be readily distinguished by ¹H NMR spectroscopy.[10][11]
-
Cyclopropylmethyl derivatives: Show characteristic upfield signals for the cyclopropyl ring protons, typically between 0.2 and 0.8 ppm.
-
Cyclobutyl derivatives: Exhibit broader multiplets in the aliphatic region, generally between 1.6 and 2.5 ppm.
-
Homoallyl derivatives: Are identified by signals in the vinyl region (4.9-5.8 ppm) and an allylic methylene signal (~2.3 ppm).
Experimental Workflow Overview
Caption: General experimental workflow for nucleophilic substitution reactions.
Trustworthiness & Troubleshooting
A self-validating system for these protocols relies on consistent analysis of the product mixture.
| Observation | Potential Cause | Recommended Solution |
| Incomplete reaction | Insufficient reaction time or temperature. Deactivated nucleophile. | Extend reaction time. Ensure anhydrous conditions. For Protocol B, use fresh, high-purity sodium azide. |
| Low isolated yield | Product is volatile. Inefficient extraction from DMSO/water (Protocol B). | Use minimal heat during solvent removal. For Protocol B, perform multiple, thorough extractions and washes. |
| Unexpected byproducts | Presence of water in starting materials or solvents. | Use anhydrous solvents and flame-dried glassware. Water can act as a competing nucleophile, forming alcohols. |
| Product ratio differs significantly from expectation | Temperature fluctuations. Solvent purity issues. | Maintain strict temperature control. Use high-purity, anhydrous solvents as their properties significantly influence the stability of the intermediates. |
References
- Intramolecular cyclopropylmethylation via non-classical carboc
-
Rearrangement and Nucleophilic Trapping of Bicyclo[4.1.0]hept-2-yl Derived Non-Classical Bicyclobutenium Ions. Canadian Journal of Chemistry.[Link]
-
Classical and Nonclassical Carbocations. Dalal Institute.[Link]
-
Intramolecular cyclopropylmethylation via non-classical carbocation. Request PDF.[Link]
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange.[Link]
-
Intramolecular cyclopropylmethylation via non-classical carbocations. PubMed.[Link]
-
Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation. ResearchGate.[Link]
-
Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of. ChemRxiv.[Link]
-
Bicyclobutonium ion versus cyclopropylcarbinyl cation chemistry: The cycloaddition reaction with ethene in the dilute gas phase. WashU Medicine Research Profiles.[Link]
-
Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters.[Link]
-
NMR determination of the fate of the cyclopropyl ring. ResearchGate.[Link]
-
show which carbons of the bicyclobutonium ion (section 11.5.14) need to be attached by a nucleophile to give homoallyl, cyclobutyl, and cyclopropyl carbinyl derivatives as the final products. Chegg.[Link]
-
The Effect of a Cyclopropyl Group on a Displacement Reaction at an Adjacent Saturated Carbon Atom. I. The Ethanolysis of Cyclopropylmethyl Benzenesulfonate. Journal of the American Chemical Society.[Link]
-
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.[Link]
-
Experiment 7 — Nucleophilic Substitution. Swarthmore College.[Link]
-
The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Liberty University.[Link]
-
Bicyclobutonium Ions in Biosynthesis − Interconversion of Cyclopropyl-Containing Sterols from Orchids. ElectronicsAndBooks.[Link]
-
Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.[Link]
-
Methyl trifluoroacetate, CF3CO2CH3, is more reactive than methyl acetate, CH3CO2CH3, in nucleophilic acyl substitution reactions. Explain. Study.com.[Link]
-
Nucleophilic Substitution Reactions. University of Calgary.[Link]
-
BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. University of Illinois Chicago.[Link]
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube.[Link]
-
The Nucleophilic Substitution Reaction - MCAT Content. MedLife Mastery.[Link]
-
STRUCTURE-REACTIVITY RELATIONSHIPS: NUCLEOPHILIC SUBSTITUTION REACTIONS. University of Sydney.[Link]
-
Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? Chemistry Stack Exchange.[Link]
-
Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts.[Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln.[Link]
-
Solvolysis Reactions With Stereochemistry - SN1 Mechanism. YouTube.[Link]
- Process for the preparation of methyl trifluoroacetate.
-
METHYL TRIFLUOROACETATE FOR SYNTHESIS. ChemBK.[Link]
-
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Wiley.[Link]
-
1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed.[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. homework.study.com [homework.study.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. chegg.com [chegg.com]
- 6. amherst.edu [amherst.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Optimizing Trifluoroacetate Solvolysis for Cyclopropyl Substrates
Executive Summary
Cyclopropane rings are structurally critical in modern drug design for rigidifying backbones and improving metabolic stability. However, their significant ring strain (~27.5 kcal/mol) makes them highly susceptible to acid-catalyzed ring opening (solvolysis) and rearrangement, particularly in trifluoroacetic acid (TFA) .
This guide addresses the challenge of performing TFA-mediated transformations (e.g., Boc-deprotection, sulfonamide cleavage) while preserving the integrity of a cyclopropyl moiety. The core issue is the cyclopropylcarbinyl rearrangement , where a carbocation adjacent to the ring triggers a rapid equilibrium between cyclopropylmethyl, cyclobutyl, and homoallyl cations.
Mechanistic Insight: The "Danger Zone"
To prevent ring opening, you must understand the mechanism. In TFA, protonation or leaving-group departure generates a carbocation. If this cation is adjacent to the cyclopropane ring (cyclopropylmethyl position), it enters a "non-classical" cation manifold.[1]
Figure 1: The Cyclopropylcarbinyl Rearrangement Manifold
Caption: The "Danger Zone" showing the rapid equilibrium between cationic intermediates. Ring retention requires trapping the Cyclopropylmethyl Cation faster than it rearranges.
Troubleshooting Guide & FAQs
Q1: I am removing a Boc group with TFA/DCM (1:1), but my cyclopropane ring is opening. How do I stop this?
Diagnosis: The acidity of 50% TFA is too high, leading to protonation of the cyclopropane ring or the generation of a transient carbocation that rearranges.
Corrective Protocol: The "Buffered Scavenger" Method Standard TFA deprotection generates t-butyl cations. Without a scavenger, these can re-attack the substrate or induce hydride shifts that open the ring.
-
Lower Acid Concentration: Reduce TFA to 10-20% v/v in Dichloromethane (DCM).
-
Add a Cation Scavenger: Add Triethylsilane (TES) or Triisopropylsilane (TIPS) (2-5 equivalents). This rapidly quenches the t-butyl cation, preventing it from reacting with your cyclopropane.
-
Temperature Control: Run the reaction at 0°C . Do not warm to room temperature unless conversion is stalled.
Q2: Why is my cyclopropylmethyl substrate rearranging even with mild acid?
Diagnosis: You are likely fighting the "Bisected Conformation" stability. The cyclopropyl group stabilizes adjacent cations (better than a phenyl group) by aligning the C-C ring bonds with the empty p-orbital.[1][2] This stabilization is the pathway to rearrangement.
Solution: Destabilize the Transition State
-
Solvent Switch: Avoid pure TFA. Use TFA in Toluene or Hexafluoroisopropanol (HFIP) . HFIP stabilizes the localized cation through hydrogen bonding, potentially retarding the rearrangement kinetics relative to nucleophilic trapping.
-
Nucleophilic Assist: If you are doing a substitution (not just deprotection), use a stronger nucleophile (e.g., azide, thiol) that traps the cation faster than it can rearrange (
).
Q3: Can I use Lewis Acids instead of Brønsted Acids (TFA) to avoid ring opening?
Answer: Yes, and it is often preferred.
-
Recommendation: Use Zinc Bromide (
) or Trimethylsilyl Triflate (TMSOTf) in DCM. -
Mechanism: These reagents coordinate selectively to the Boc carbamate oxygen, facilitating cleavage via a mechanism that is less prone to protonating the cyclopropane ring itself.
Experimental Optimization Protocols
Protocol A: Safe N-Boc Deprotection in the Presence of Cyclopropanes
| Parameter | Standard Condition | Cyclopropane-Safe Condition | Reason |
| Reagent | 50% TFA / DCM | 15% TFA / DCM + 5% Et3SiH | Reduces acidity; scavenger traps |
| Temperature | Room Temp (25°C) | 0°C (Ice Bath) | Suppresses activation energy for ring opening. |
| Time | 1-2 Hours | Monitor by LCMS every 15 min | Minimizes exposure time to acid. |
| Quench | NaHCO3 (aq) | Cold 2,6-Lutidine or Pyridine | Immediate neutralization prevents post-reaction opening. |
Protocol B: Solvolysis of Cyclopropylmethyl Sulfonates (Leaving Group Displacement)
If you must displace a leaving group (OMs/OTs) on a cyclopropylmethyl carbon without rearrangement:
-
Solvent: Use Ethanol/Water (80:20) buffered with 2,6-Lutidine (1.1 eq) .
-
Avoid TFA: TFA is a poor nucleophile (
favored). Ethanol is a better nucleophile, promoting character which bypasses the cation intermediate. -
Kinetics: The reaction is strictly First Order (
) . Any deviation suggests competing pathways leading to rearrangement.
Decision Logic for Assay Development
Use this flow to determine the optimal conditions for your specific substrate.
Figure 2: Optimization Decision Tree
Caption: Decision matrix for selecting reagents based on the proximity of the reactive center to the cyclopropane ring.
References
-
Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl Derivatives. Journal of the American Chemical Society.[1] Link
-
BenchChem Technical Support. (2025). Troubleshooting Guide: Preventing Ring-Opening of Cyclopropyl Intermediates. BenchChem. Link
-
Creary, X. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry. Link
-
Olah, G. A., et al. (1978). Stable Carbocations. CXVIII. Cyclopropylcarbinyl Cations. Journal of the American Chemical Society.[1] Link
-
Common Organic Chemistry. (2023). Boc Deprotection with TFA - Standard Protocols. Link
Sources
Technical Support Center: Controlling Cyclopropylmethyl vs. Cyclobutyl Rearrangements
Current Status: Operational
Topic: Cationic Rearrangement Control (CPM
The Mechanistic Landscape: The Manifold
Before troubleshooting, you must visualize the "surface" your molecule is traversing. The rearrangement of cyclopropylmethyl (CPM) to cyclobutyl (CB) and homoallyl (HA) derivatives is not a simple A
The central dogma of this transformation is the Bicyclobutonium Ion Continuum .
The Equilibrium Diagram
The following diagram illustrates the cationic manifold. Your reaction conditions (temperature, solvent, nucleophile) determine which "well" the intermediate falls into.
Caption: The
Key Mechanistic Insights
-
Dancing Resonance: The CPM cation is stabilized by the overlap of the cyclopropane C-C
-bonds with the empty p-orbital at the carbinyl center.[1] This "bisected" conformation is the entry point for ionization [1]. -
The Energy Trap: While the CPM cation is often the kinetically formed species (direct ionization), the Cyclobutyl cation is frequently the thermodynamic sink due to slight relief in ring strain and solvent stabilization.
-
The "Non-Classical" Reality: In many superacidic media or solvolysis conditions, these cations are not distinct species but delocalized "bicyclobutonium" ions. The product ratio depends on where the nucleophile attacks this delocalized structure [2][3].
Troubleshooting Guides: Controlling the Outcome
Select the scenario that matches your experimental goal.
Scenario A: "I need to PREVENT ring expansion." (Target: CPM)
Goal: Kinetic Control. You want to trap the CPM cation immediately after formation, or avoid a discrete cation entirely.
| Variable | Recommendation | The "Why" (Causality) |
| Temperature | Cryogenic (-78°C to -40°C) | Rearrangement has a small but real activation barrier. Low temp slows the equilibration to the CB cation, allowing the nucleophile to intercept the CPM cation first [1]. |
| Solvent | Non-Polar / Non-Ionizing (DCM, Toluene, Ether) | High dielectric solvents (water, DMSO) stabilize the separated ion pair, extending the cation's lifetime and allowing rearrangement. Non-polar solvents favor tight ion pairs or |
| Reagent | DAST / XtalFluor-E (with base) | These reagents convert the alcohol to a good leaving group. If base is present, fluoride attack can occur rapidly within the solvent cage (Internal Return, |
| Additives | Exogenous Nucleophile | Saturating the media with the nucleophile (e.g., adding |
Protocol: Kinetic Fluorination (CPM-OH
-
Dissolve CPM-alcohol (1.0 equiv) in anhydrous DCM (0.1 M).
-
Add 2.0 equiv of Pyridine or 2,6-Lutidine (buffers HF, prevents acid-catalyzed equilibration).
-
Cool to -78°C .
-
Add DAST (1.1 equiv) dropwise.
-
Stir at -78°C for 1 hour. Do not warm to RT unless monitoring shows no conversion.
-
Quench cold with sat.
.
Scenario B: "I want to FORCE ring expansion." (Target: Cyclobutyl)
Goal: Thermodynamic Control. You want to allow the cation to equilibrate to the expanded ring or drive the reaction via acid catalysis.
| Variable | Recommendation | The "Why" (Causality) |
| Temperature | Reflux / RT | Thermal energy overcomes the barrier to rearrangement and ensures the system reaches equilibrium. |
| Solvent | Polar/Protic (Water, Acetic Acid, Formic Acid) | Solvolysis conditions.[2] These solvents stabilize the carbocation, allowing it to "explore" the energy surface and find the thermodynamic minimum (often the cyclobutyl or homoallyl isomer) [4]. |
| Catalyst | Strong Brønsted or Lewis Acid ( | Protonation of the alcohol creates |
Protocol: Acid-Catalyzed Ring Expansion (CPM-OH
-
Dissolve CPM-alcohol in water/acetone (1:1) or aqueous HCl .
-
Add catalytic
or use 1M HCl as solvent. -
Heat to 60°C - Reflux for 2-4 hours.
-
Note: This often yields a mixture of Cyclobutanol and Homoallyl alcohol. Separation (distillation/column) is usually required.
-
Alternative: For halides, use the Lucas Reagent (
) which favors the thermodynamic alkyl halide.
Advanced Tuning: Substituent Effects
The presence of substituents at the
| Substituent ( | Effect on Ratio | Mechanism |
| Phenyl / Aryl | Favors CPM (Retention) | The benzylic resonance stabilization anchors the positive charge at the exocyclic carbon, making ring expansion less favorable energetically. |
| Methyl / Alkyl | Mixed / Favors Expansion | Stabilizes the cation but also increases steric bulk. Often leads to complex mixtures of tertiary CB and secondary CPM products. |
| Electron Withdrawing ( | Favors Bicyclobutane / Anomalous | Destabilizes the cation. Can lead to "bicyclobutonium" trapping products or elimination to dienes [2]. |
FAQ: Rapid Troubleshooting
Q: I used DAST on my cyclopropylmethanol and got a 50:50 mix. How do I fix this? A: You likely warmed it up too fast or didn't use a base.
-
Fix: Repeat at -78°C. Add 2-3 equivalents of pyridine. The pyridine neutralizes the HF by-product. HF is a source of protons that can re-ionize your product and catalyze rearrangement.
Q: Can I use the Appel Reaction (
-
Caveat: If the substrate is tertiary or highly hindered,
character increases, and rearrangement will occur.
Q: Why am I getting the Homoallyl product (open chain)?
A: This is the "Ring Opening" pathway. It dominates in strongly acidic, nucleophile-poor conditions (e.g.,
Q: I see a "Bicyclobutane" impurity. What is that? A: This comes from the elimination of a proton from the bicyclobutonium intermediate. It is rare but happens with specific electron-withdrawing substituents or non-nucleophilic bases.
References
-
BenchChem. (2025).[1] Preventing rearrangement of the cyclopropylmethyl cation. BenchChem Technical Support. 1
-
Beilstein Journals. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein J. Org. Chem. 2[3]
-
Stack Exchange. (2019). Which ring expansion in cyclobutyl(cyclopropyl)methanol is favourable? Chemistry Stack Exchange. 4
-
Organic Syntheses. (1988). Cyclobutanol from Cyclopropylmethanol Acid-Catalyzed Rearrangement. Org. Synth. Coll. Vol. 7. 5[1][2]
-
Master Organic Chemistry. (2012). Kinetic vs. Thermodynamic Control of Reactions. 6[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The cyclopropylcarbinyl route to γ-silyl carbocations [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stabilizing Cyclopropylmethyl Cation Intermediates
Ticket ID: CPM-CAT-STAB-001 Subject: Stabilization and Controlled Trapping of Cyclopropylmethyl (CPM) Cations in Polar Media Assigned Specialist: Senior Application Scientist, Physical Organic Chemistry Division
Core Directive & Mechanistic Grounding
You are encountering instability because the cyclopropylmethyl (CPM) cation is not a static entity; it is a dynamic "non-classical" species existing on a steep potential energy surface.
In polar solvents, the CPM cation (
To stabilize the CPM cation, you must enforce the Bisected Conformation .
The Bisected Conformation Rule
The CPM cation is stabilized by "dancing resonance" (
-
Bisected (Stable): Maximum overlap between the bent C-C
-bonds and the cationic p-orbital. -
Perpendicular (Unstable): The p-orbital is orthogonal to the ring, leading to immediate ring expansion to the cyclobutyl cation.
Visualization: The Rearrangement Manifold
The following diagram illustrates the equilibrium you are fighting against. To isolate CPM products, you must trap the cation before it leaks into the Cyclobutyl or Homoallyl pathways.[1]
Caption: The "Non-Classical" Manifold. To favor CPM products, the trapping rate (
Solvent Engineering: The Fluorinated Alcohol Strategy
Standard polar solvents (Water, Methanol, Acetonitrile) are often too nucleophilic. They attack the cation indiscriminately or facilitate rearrangement.
The Solution: Use Fluorinated Alcohols (HFIP, TFE).[2]
These solvents possess high ionizing power (
Solvent Performance Data[2][3]
| Solvent System | Dielectric Constant ( | Ionizing Power ( | Nucleophilicity ( | Outcome |
| Ethanol (EtOH) | 24.5 | -1.75 | 0.00 | Rapid solvolysis, mixture of isomers. |
| Acetic Acid (AcOH) | 6.2 | -0.61 | -2.35 | Acetolysis, high rearrangement. |
| Trifluoroethanol (TFE) | 26.7 | 1.80 | -3.00 | Good. Slows nucleophilic attack. |
| Hexafluoroisopropanol (HFIP) | 16.7 | 3.82 | -4.23 | Excellent. Maximum lifetime, stabilizes cation via H-bonding to leaving group. |
Recommendation: Switch your solvent system to 100% HFIP or a 4:1 HFIP:DCM mixture. The HFIP hydroxyl group forms a hydrogen-bond network that stabilizes the anionic leaving group (e.g., OMs, OTs, Halide), effectively "caging" the ion pair.
Troubleshooting Guides (Q&A)
Issue 1: "I am consistently isolating cyclobutyl (ring-expanded) products."
Diagnosis: The rearrangement rate (
Corrective Protocol:
-
Temperature Control: Lower the reaction temperature to -78°C . The activation energy for rearrangement is slightly higher than for diffusion-controlled trapping.
-
Nucleophile Concentration: Increase the concentration of your trapping agent (nucleophile). In a unimolecular (
) regime, the product ratio depends on the relative rates of attack vs. rearrangement. -
Steric Locking: If you have synthetic flexibility, introduce bulky substituents at the cyclopropyl positions cis to the methylene group. This sterically enforces the bisected conformation, retarding rotation to the perpendicular geometry.
Issue 2: "My yield is low due to polymerization/oligomerization."
Diagnosis: Cyclopropylmethyl cations are potent electrophiles and can initiate cationic polymerization of the alkene byproducts (from elimination).
Corrective Protocol:
-
High Dilution: Run the reaction at 0.01 M or lower.
-
Non-Nucleophilic Base: Add a "proton sponge" (e.g., 2,6-di-tert-butylpyridine). This scavenges the acid generated during the reaction without attacking the cation, preventing acid-catalyzed polymerization of the sensitive cyclopropyl ring.
Issue 3: "The starting material won't ionize in non-polar solvents, but rearranges in polar ones."
Diagnosis: You are stuck between
Corrective Protocol: Use the "Super-Leaving Group" strategy in HFIP.
-
Convert your alcohol to a Mesylate (OMs) or Tosylate (OTs) .
-
Dissolve in HFIP. The solvent will H-bond to the sulfonate oxygens, pulling the leaving group away.
-
Crucially: Do not add heat. HFIP is ionizing enough to drive this at room temperature or 0°C.
Experimental Protocol: HFIP-Mediated Solvolysis/Trapping
Objective: Generate CPM cation from a mesylate precursor and trap with a weak nucleophile (e.g., Allyltrimethylsilane) with minimal rearrangement.
Reagents:
-
Substrate: Cyclopropylmethyl mesylate (1.0 equiv)
-
Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.1 M concentration)
-
Nucleophile: Allyltrimethylsilane (2.0 equiv)
-
Additive: 2,6-Lutidine (1.1 equiv, to buffer acid)
Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Solvent Charge: Add HFIP and cool to 0°C . Note: HFIP is volatile (bp 58°C) and corrosive; use proper ventilation.
-
Buffering: Add 2,6-Lutidine. Stir for 5 minutes.
-
Substrate Addition: Dissolve the mesylate in a minimal amount of DCM (if solid) or add neat (if liquid) dropwise to the HFIP solution.
-
Nucleophile Addition: Immediately add the Allyltrimethylsilane.
-
Monitoring: Monitor by TLC or NMR. The reaction is often fast (< 1 hour).
-
Checkpoint: If you observe significant cyclobutane formation, repeat at -40°C .
-
-
Quench: Pour the mixture into saturated aqueous
. Extract with Ether (avoid DCM if product is volatile).
Decision Logic for Experimental Design
Use this flow to determine the correct parameters for your specific substrate.
Caption: Decision matrix for selecting solvent and additives based on experimental goals.
References
-
Winstein, S. (1959). "Homo-allylic Systems and the Non-Classical Cation Debate." Journal of the American Chemical Society.[3][4]
-
Olah, G. A., & Liang, G. (1973). "Stable Carbocations. CXLV. The Cyclopropylmethyl Cation."[1][4][5][6] Journal of the American Chemical Society.[3][4]
-
Shuklov, I. A., et al. (2011). "Hexafluoroisopropanol as a Special Solvent for Carbocation Generation." Tetrahedron Letters.
-
Creary, X. (2006). "Super-Leaving Groups in Solvolysis Reactions: The Role of Fluorinated Solvents." Chemical Reviews.
-
Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Systems." Journal of the American Chemical Society.[3][4]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Cyclopropylmethyl Trifluoroacetate and Cyclopropylmethyl Bromide
Introduction
In the realm of synthetic and medicinal chemistry, the strategic selection of substrates is paramount to achieving desired reaction outcomes. The cyclopropylmethyl moiety, a common structural motif, presents a fascinating case study in reactivity, governed by a delicate interplay of electronic and steric effects. Its behavior in nucleophilic substitution reactions is profoundly influenced by the nature of the leaving group. This guide provides an in-depth, objective comparison of the reactivity of two common cyclopropylmethyl substrates: cyclopropylmethyl trifluoroacetate and cyclopropylmethyl bromide. We will delve into the underlying mechanistic principles, supported by experimental evidence, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative performance.
The core of this comparison lies in two fundamental concepts: the intrinsic ability of the leaving group to depart and the unique phenomenon of neighboring group participation (NGP) exhibited by the cyclopropyl ring. Understanding how these factors modulate reaction rates and product distributions is crucial for rational reaction design.
Core Mechanistic Principles
The Decisive Role of the Leaving Group
The rate of many nucleophilic substitution reactions, particularly those proceeding through an SN1 or SN1-like mechanism, is critically dependent on the stability of the departing species, or leaving group. An ideal leaving group is one that is stable in its anionic form. This stability is inversely correlated with its basicity; the conjugate bases of strong acids are excellent leaving groups because they are weak bases.[1][2][3]
-
Bromide (Br⁻) : The bromide ion is the conjugate base of hydrobromic acid (HBr), a strong acid (pKa ≈ -9). This makes bromide a very good leaving group.[3]
-
Trifluoroacetate (CF₃COO⁻) : The trifluoroacetate anion is the conjugate base of trifluoroacetic acid (TFA), an exceptionally strong carboxylic acid (pKa ≈ 0.5). The high stability of the trifluoroacetate anion, due to the powerful inductive electron-withdrawing effect of the three fluorine atoms, makes it an excellent leaving group. Groups like trifluoroacetate and the closely related triflate are often termed "super leaving groups."[4]
Based on these principles, it is predicted that the C-O bond in cyclopropylmethyl trifluoroacetate will cleave much more readily than the C-Br bond in cyclopropylmethyl bromide, leading to a significant rate enhancement.
Anchimeric Assistance: The Neighboring Cyclopropyl Group
The cyclopropylmethyl system does not behave like a simple primary alkyl system. The strained C-C bonds of the cyclopropane ring possess significant p-character and can act as an internal nucleophile. This interaction, known as neighboring group participation (NGP) or anchimeric assistance, involves the overlap of the cyclopropane's bonding orbitals with the developing p-orbital on the adjacent carbon as the leaving group departs.[5][6][7]
This participation has two major consequences:
-
Rate Acceleration : NGP significantly accelerates the rate of ionization compared to analogous systems that cannot benefit from such assistance.[6][8]
-
Carbocation Rearrangement : The process does not lead to a simple primary carbocation. Instead, a non-classical, charge-delocalized carbocation is formed. This intermediate exists as a dynamic equilibrium of cyclopropylmethyl, cyclobutyl, and homoallyl (but-3-enyl) cationic structures.[9][10] Consequently, reactions involving this cation typically yield a mixture of products derived from nucleophilic attack on these different structures.[5][8][9]
Comparative Reactivity Analysis
The enhanced leaving group ability of trifluoroacetate compared to bromide is the dominant factor differentiating the reactivity of these two substrates.
Solvolysis Rates
Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile.[11][12][13] The rate-determining step for the solvolysis of cyclopropylmethyl systems is the anchimerically assisted departure of the leaving group.[14][15]
| Property | Cyclopropylmethyl Trifluoroacetate | Cyclopropylmethyl Bromide | Rationale for Reactivity Difference |
| Leaving Group | Trifluoroacetate (CF₃COO⁻) | Bromide (Br⁻) | Trifluoroacetate is a weaker base and thus a better leaving group. |
| Conj. Acid pKa | ~0.5 (CF₃COOH) | ~-9 (HBr) | The lower the pKa of the conjugate acid, the more stable the leaving group anion.[3] |
| Relative Rate | Very Fast | Fast | The rate is dominated by the leaving group's ability to depart.[2] |
Product Distribution
Upon departure of the leaving group, the same family of non-classical carbocation intermediates is generated from both substrates. Therefore, both reactions are expected to yield a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products. For example, the reaction of cyclopropylmethyl systems with aqueous ethanol is known to produce a mixture of cyclopropylmethyl alcohol, cyclobutanol, and but-3-en-1-ol.[5][8]
The exact ratio of these products is highly sensitive to reaction conditions such as solvent and temperature.[9] It is plausible that the nature of the leaving group could also influence the product distribution by affecting the intimacy of the ion pair formed. A better leaving group like trifluoroacetate may lead to a "freer" carbocation, allowing more time for rearrangement before being trapped by the solvent nucleophile. In contrast, the bromide might form a tighter ion pair, potentially favoring attack at the carbon center closest to the departing anion. However, without specific experimental data, this remains a point of mechanistic inquiry.
Mechanistic Synopsis
The overarching mechanism for both substrates involves the formation of the non-classical cyclopropylmethyl cation, which then undergoes nucleophilic capture.
Caption: Reaction pathway for solvolysis of cyclopropylmethyl substrates.
Experimental Protocol: Measuring Solvolysis Rate via Titration
This protocol provides a method for determining the first-order rate constant for the solvolysis of cyclopropylmethyl bromide in an aqueous ethanol solvent system. The same principle can be applied to the trifluoroacetate, although the reaction will be significantly faster, potentially requiring lower temperatures or a less ionizing solvent for measurable rates. The rate is followed by titrating the acid (HBr or CF₃COOH) produced during the reaction.[14][17]
Materials
-
Cyclopropylmethyl bromide
-
Ethanol (reagent grade)
-
Distilled water
-
Acetone (for substrate stock solution)
-
0.01 M Sodium Hydroxide (NaOH), standardized
-
Bromothymol blue indicator solution
-
Constant temperature water bath
-
Burette, pipettes, flasks, and stopwatch
Workflow Diagram
Caption: Workflow for kinetic analysis of solvolysis.
Step-by-Step Procedure
-
Solvent Preparation : Prepare a 50:50 (v/v) mixture of ethanol and distilled water. Make enough for all planned kinetic runs.
-
Reaction Setup : Place 50 mL of the aqueous ethanol solvent into a 125 mL Erlenmeyer flask. Allow it to equilibrate in a constant temperature water bath for at least 10 minutes.
-
Initiation : Add 3-4 drops of bromothymol blue indicator to the flask. The solution should be yellow (acidic). Add 0.01 M NaOH dropwise until the solution turns just blue. Now, add a precise 1.00 mL aliquot of the 0.01 M NaOH solution.
-
Time Zero : Using a pipette, add 1.0 mL of a freshly prepared 0.1 M stock solution of cyclopropylmethyl bromide in acetone to the flask. Start the stopwatch immediately. Swirl the flask to ensure rapid mixing.
-
Data Collection : Record the time it takes for the blue solution to turn yellow. This marks the point where the acid produced by the reaction has neutralized the initial aliquot of NaOH.
-
Repeat : As soon as the color change occurs, immediately add another precise 1.00 mL aliquot of 0.01 M NaOH. The solution will turn blue again. Continue timing and record the time for the subsequent color change. Repeat this process for 7-10 data points.
-
Data Analysis : The reaction follows first-order kinetics. The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the total volume of NaOH required for complete reaction and Vt is the volume of NaOH added at time t. The slope of this line will be -k.
Conclusion
The comparison between cyclopropylmethyl trifluoroacetate and cyclopropylmethyl bromide highlights the profound impact of the leaving group on substrate reactivity.
-
Reactivity : Cyclopropylmethyl trifluoroacetate is unequivocally the more reactive substrate due to the exceptional stability of the trifluoroacetate anion, making it a superior leaving group compared to bromide. This will translate to dramatically faster reaction rates in processes like solvolysis where leaving group departure is rate-limiting.
-
Mechanism and Products : Despite the vast difference in rates, both substrates react via a common mechanistic pathway dominated by neighboring group participation from the cyclopropyl ring. This leads to the formation of a complex, non-classical carbocation that results in a mixture of rearranged products (cyclopropylmethyl, cyclobutyl, and homoallyl derivatives).
For drug development professionals and synthetic chemists, this means cyclopropylmethyl trifluoroacetate should be chosen when very high reactivity is required, and reactions can be performed at low temperatures to potentially control side reactions. Cyclopropylmethyl bromide offers a more moderate reactivity profile, making it a versatile and often more manageable substrate for introducing the cyclopropylmethyl scaffold.
References
- Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.).
- Intramolecular cyclopropylmethylation via non-classical carbocations - RSC Publishing. (n.d.).
- Cyclopropylmethyl Magnesium Bromide synthesis - ChemicalBook. (n.d.).
- preventing rearrangement of the cyclopropylmethyl cation - Benchchem. (n.d.).
- Intramolecular cyclopropylmethylation via non-classical carbocation | Request PDF. (n.d.).
- Synthesis of (3-Bromobutyl)cyclopropane: A Technical Guide - Benchchem. (2025, October 26).
- Neighbouring Group Participation: Concepts & Examples Explained - Vedantu. (n.d.).
- Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110) | Journal of the American Chemical Society - ACS Publications. (2007, March 22).
- (PDF) Review of cyclopropyl bromide synthetic process - ResearchGate. (n.d.).
- PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE - Patent 1171421. (2004, September 29).
- KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS - Theochem @ Mercer University. (n.d.).
- Carbocation rearrangement involving three membered rings - ECHEMI. (n.d.).
- Neighbouring group participation - Wikipedia. (n.d.).
- Neighbouring group participation - chemeurope.com. (n.d.).
- Cyclopropylmethyl bromide - Ambeed.com. (n.d.).
- Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1 - ResearchGate. (2025, August 10).
- (PDF) Stereoinvertive SN1 Through Neighboring Group Participation - ResearchGate. (2025, September 9).
- Corrrelation of the Specific Rates of Solvolysis of Ethyl Fluoroformate Using the Extended Grunwald-Winstein Equation - PMC. (n.d.).
- Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC - PMC - NIH. (n.d.).
- Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. (n.d.).
- Advanced Organic Chemistry - Neighboring Group Participation - YouTube. (2024, July 2).
- Research Article Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC - Semantic Scholar. (2014, November 24).
- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (n.d.).
- Leaving group - Wikipedia. (n.d.).
- Solvolysis Reactions With Stereochemistry - SN1 Mechanism - YouTube. (2023, March 1).
- What Makes A Good Leaving Group? - Master Organic Chemistry. (2026, January 22).
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9).
- Solvolysis of Tertiary and Secondary Haloalkanes. (2015, July 9).
- A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens - Benchchem. (n.d.).
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. (n.d.).
- US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents. (n.d.).
- The effect of ionic liquid cosolvents on a unimolecular solvolysis reaction in 2,2,2-trifluoroethanol | Request PDF - ResearchGate. (n.d.).
- A Technical Guide to the Synthesis of 2-(Trifluoroacetyl)cyclopentanone - Benchchem. (n.d.).
- Solvolysis – Knowledge and References - Taylor & Francis. (n.d.).
- Solvolysis - SN1 Reaction Mechanism - Stereochemistry - YouTube. (2016, December 27).
- METHYL TRIFLUOROACETATE FOR SYNTHESIS - ChemBK. (2024, April 10).
- Solvolysis of secondary alkyl azoxytosylates. A new reaction related to solvolytic deamination and arenesulphonate solvolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- Reactivity of electrophilic cyclopropanes - PMC - NIH. (n.d.).
- Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction - MDPI. (2023, April 16).
- (PDF) General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. (n.d.).
- Nafion‐TMS‐ and TMS‐Trifluoroacetate‐Induced Rearrangements of Cyclopropyl Ketones ‐ A procedure for the regioselective conversion of semibullvalenes to barrelenes - Demuth - 1981 - Helvetica Chimica Acta - Wiley Online Library - DOI. (1981, December 16).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Leaving group - Wikipedia [en.wikipedia.org]
- 5. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
- 6. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Neighbouring_group_participation [chemeurope.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. youtube.com [youtube.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
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- 16. researchgate.net [researchgate.net]
- 17. theochem.mercer.edu [theochem.mercer.edu]
Technical Comparison Guide: GC-MS Profiling of Cyclopropylmethyl Trifluoroacetate
The following technical guide provides an in-depth analysis of the GC-MS fragmentation patterns of cyclopropylmethyl trifluoroacetate, designed for researchers in analytical chemistry and drug development.
Executive Summary
Cyclopropylmethyl trifluoroacetate (CPM-TFA) serves as a critical derivative for the gas chromatographic analysis of cyclopropylmethanol, a structural motif increasingly common in antiviral and antiretroviral drug intermediates. While trifluoroacetylation offers superior volatility and chromatographic peak shape compared to silylation, the mass spectral interpretation is complicated by the non-classical nature of the cyclopropylmethyl cation.
Key Insight: The fragmentation of CPM-TFA is dominated by the formation of the
Technical Background & Mechanistic Logic
The Derivatization Chemistry
The reaction of cyclopropylmethanol with trifluoroacetic anhydride (TFAA) replaces the active hydrogen of the hydroxyl group with a trifluoroacetyl group. This modification serves two purposes:
-
Volatility Enhancement: It eliminates hydrogen bonding, significantly lowering the boiling point relative to the parent alcohol.
-
Electrophoric Tagging: The fluorine atoms provide a unique mass defect and high electron affinity, though in Electron Ionization (EI), the fragmentation is driven by the stability of the carbocation leaving group.
The Cation Triad
Upon electron impact, the molecular ion of CPM-TFA (m/z 168) is extremely unstable. The electron-withdrawing nature of the TFA group weakens the C-O bond, facilitating heterolytic cleavage. This generates the trifluoroacetate radical and the cyclopropylmethyl cation (
Crucially, this cation is "non-classical." It rapidly rearranges (scrambles) between three isomeric forms:
-
Cyclopropylmethyl cation (Primary, but stabilized by ring strain/hyperconjugation)
-
Cyclobutyl cation (Secondary, ring-strained)
-
Homoallyl cation (Primary, open chain)
This scrambling means that the base peak for CPM-TFA, cyclobutyl-TFA, and allylcarbinyl-TFA will often be identical (m/z 55), making chromatographic separation essential.
Comparative Analysis: CPM-TFA vs. Alternatives
The following table compares CPM-TFA against the two most common alternatives: Trimethylsilyl (TMS) ethers and Acetates.
Table 1: Performance Comparison of Derivatization Agents
| Feature | Trifluoroacetate (TFA) | Trimethylsilyl (TMS) | Acetate (Ac) |
| Reagent | TFAA or MBTFA | BSTFA or MSTFA | Acetic Anhydride |
| Molecular Weight (Derivative) | 168 Da | 144 Da | 114 Da |
| Key Diagnostic Ions (m/z) | 69 ( | 73 ( | 43 ( |
| Molecular Ion ( | Weak / Absent | Weak (M-15 often seen) | Weak |
| Hydrolytic Stability | Moderate (Sensitive to moisture) | Low (Hydrolyzes rapidly) | High |
| Chromatographic Behavior | Elutes early; sharp peaks | Elutes later; potential tailing | Intermediate |
| Specificity | High (m/z 69 is unique) | Low (m/z 73 is ubiquitous) | Very Low (m/z 43 is background) |
Senior Scientist Note: The TMS derivative is often chosen by default, but the m/z 73 peak is a common background ion (column bleed). The TFA derivative's m/z 69 is far more diagnostic in "dirty" matrices, provided the solvent front is managed correctly.
Fragmentation Pathway Visualization
The following diagram illustrates the EI fragmentation pathway, highlighting the critical rearrangement of the carbocation intermediate.
Caption: Figure 1. EI Fragmentation pathway of CPM-TFA showing the dominance of the C4H7+ cation and the diagnostic CF3+ ion.
Detailed Mass Spectral Data
The mass spectrum of CPM-TFA is characterized by two dominant clusters: the fluorinated fragments and the hydrocarbon fragments.
Table 2: Major Ions and Assignments
| m/z | Relative Abundance (Approx.) | Ion Identity | Mechanism |
| 55 | 100% (Base Peak) | Formation of stable cyclopropylmethyl/cyclobutyl cation. | |
| 69 | 40 - 80% | Direct cleavage of the trifluoromethyl group. | |
| 39 | 20 - 40% | Fragmentation of the cyclopropyl ring (cyclopropenyl cation). | |
| 41 | 10 - 30% | Allyl cation (from ring opening). | |
| 99 | < 5% | Loss of | |
| 168 | < 1% | Molecular ion (highly unstable). |
Interpretation Guide:
-
The 55/69 Ratio: This is your primary identity check. If m/z 69 is present but m/z 55 is absent, you likely have a TFA derivative of a non-cyclic alcohol.
-
Absence of m/z 73: Confirms complete derivatization without TMS contamination.
Experimental Protocols
Derivatization Protocol (Self-Validating)
Objective: Complete conversion of cyclopropylmethanol to CPM-TFA without thermal degradation.
-
Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous Ethyl Acetate or Dichloromethane.
-
Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Optional: Add 10 µL of Pyridine if the alcohol is sterically hindered (not strictly necessary for primary CPM).
-
-
Incubation: Cap tightly and incubate at 60°C for 15 minutes .
-
Validation: The solution should remain clear. Cloudiness indicates moisture contamination.
-
-
Work-up: Evaporate excess reagent under a gentle stream of Nitrogen (TFAA is volatile/corrosive). Reconstitute in pure Ethyl Acetate.
-
Why? Injecting excess TFAA can strip the GC column phase.
-
GC-MS Parameters
-
Column: DB-5ms or equivalent (5% phenyl methyl siloxane).
-
Inlet Temperature: 200°C (Critical Control Point).
-
Warning: Temperatures >250°C can induce thermal rearrangement of the cyclopropyl ring to the open-chain homoallyl isomer inside the injector, leading to false identification.
-
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 40°C (hold 2 min) -> 10°C/min -> 250°C. CPM-TFA is volatile and will elute early (approx. 60-80°C).
References
-
Aubert, C., & Rontani, J. F. (2023).[1] Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols.[1] Molecules, 28(4), 1547.[1] [Link]
-
Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives.[2] Journal of the American Chemical Society, 73(6), 2509–2520. [Link]
-
Little, R. D. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry, 15, 1696–1704. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Agilent Technologies. (2020).[3] GC Inlets: An Introduction. Agilent Technical Publications. [Link]
Sources
- 1. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development of a Thermal Separation Probe Gas Chromatography–Mass Spectrometry Method for Evaluating Wax–Resin Removal by Evolon® CR | MDPI [mdpi.com]
Kinetic Isotope Effects in Cyclopropylmethyl Trifluoroacetate Solvolysis
This guide provides an in-depth technical comparison of the solvolytic behavior of Cyclopropylmethyl Trifluoroacetate (CPM-TFA) , focusing on Kinetic Isotope Effects (KIE) as the primary probe for mechanistic validation.
A Technical Comparison & Mechanistic Guide
Part 1: Executive Summary & Mechanistic Landscape
In the landscape of solvolytic reactions, Cyclopropylmethyl Trifluoroacetate (CPM-TFA) represents a critical "stress test" for carbocation theory. Unlike standard secondary substrates that follow a clear
For researchers designing metabolic stable analogs or transition-state inhibitors, understanding this mechanism is vital. The CPM moiety is not just a spectator; it is an active participant that accelerates ionization by a factor of
The Core Debate: "Product" vs. Alternatives
We compare the mechanistic performance of CPM-TFA against its structural isomer (Cyclobutyl-TFA ) and the standard leaving-group benchmark (CPM-Tosylate ).
| Feature | CPM-TFA (Subject) | Cyclobutyl-TFA (Alternative 1) | CPM-Tosylate (Alternative 2) |
| Rel. Solvolysis Rate | N/A (Leaving Group Var.) | ||
| Primary Intermediate | Bisected Cyclopropylcarbinyl Cation | Cyclobutyl Cation | Same Cation |
| Inverse / Near Unity ( | Normal ( | Inverse / Near Unity | |
| Product Distribution | Mixture (CPM, Cyclobutyl, Homoallyl) | Same Mixture | Same Mixture |
| Mechanistic Utility | Probes | Probes ring strain relief | Standard kinetic benchmark |
Key Insight: The "performance" advantage of CPM-TFA lies in its
Part 2: The Probe – Kinetic Isotope Effects (KIE)[1][2]
To validate the non-classical nature of the transition state, we utilize Deuterium KIE. The values below distinguish the CPM mechanism from standard carbocation pathways.
-Secondary Deuterium KIE ( )
-
Standard Secondary Substrate (
): (Normal).[1] As hybridization changes from to , the out-of-plane bending vibration loosens, leading to a normal isotope effect. -
CPM-TFA:
(Inverse/Unity).-
Causality: In the CPM transition state, the developing p-orbital at the
-carbon immediately overlaps with the backside of the cyclopropane C-C bonds. This "freezes" the bending mode, preventing the loosening observed in typical cations. The bond order effectively increases due to the formation of the non-classical pentacoordinate species.
-
-Secondary Deuterium KIE
-
Observation: Significant effects are observed only when the C-H bonds are geometrically aligned with the leaving group.
-
CPM-TFA Specifics: The rigid geometry of the ring prevents free rotation, making the
-KIE highly stereodependent. This confirms that the ring expansion (to cyclobutyl) and the direct solvolysis are coupled processes.
Solvent Isotope Effect (TFA vs. TFA-d)
-
Solvolysis in trifluoroacetic acid (TFA) vs. deuterated TFA (TFA-d) often reveals the role of solvent assistance. For CPM-TFA, the solvent assistance is minimal because the internal nucleophile (the ring) is so powerful.
Part 3: Experimental Protocol
Objective: Determine the
Phase 1: Synthesis of Labeled Substrate ( -CPM-TFA)
-
Reduction: Reduce cyclopropanecarboxylic acid with Lithium Aluminum Deuteride (
) in dry ether.-
Validation:
-NMR must show disappearance of -protons (approx 3.5 ppm) and appearance of signal in -NMR.
-
-
Esterification: React
-cyclopropylmethanol with Trifluoroacetic Anhydride (TFAA) in DCM with pyridine base at 0°C.-
Purification: Distillation under reduced pressure. Do not use silica chromatography (TFA esters are labile).
-
Phase 2: Kinetic Measurement (Conductometry)
Since TFA solvolysis produces ions (
Equipment:
-
Immersion conductivity cell (Pt electrodes).
-
Thermostatted oil bath (
). -
Wheatstone bridge or digital conductometer.
Step-by-Step Workflow:
-
Solvent Prep: Prepare 50% (v/v) Ethanol/Water or pure Acetic Acid depending on desired rate. Degas by sonication.
-
Baseline: Equilibrate solvent in the cell for 30 mins. Record baseline conductance (
). -
Initiation: Inject
of CPM-TFA (or labeled analog) to achieve approx concentration. -
Data Logging: Record conductance (
) every 30 seconds for at least 3 half-lives. -
Infinity Point: Heat sample to
for 1 hour, then cool back to to measure .
Calculation:
The reaction follows first-order kinetics. Plot
Part 4: Visualizations
Diagram 1: The Mechanistic Pathway (Non-Classical Cation)
This diagram illustrates the "Product" performance: the equilibration of the bisected cation which explains the "scrambled" products.
Caption: The ionization of CPM-TFA proceeds through a delocalized non-classical cation, resulting in a characteristic mixture of three isomeric alcohol products.
Diagram 2: Experimental Workflow for KIE Determination
Caption: Step-by-step workflow from isotopic labeling to conductometric data analysis for determining KIE.
Part 5: References
-
Roberts, J. D., & Mazur, R. H. (1951).[2][3] Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[2][3][4][5] Journal of the American Chemical Society.[4] Link
-
Olah, G. A., et al. (1992).[3] Long-lived cyclopropylcarbinyl cations.[3] Chemical Reviews. Link
-
Shiner, V. J. (1960). Deuterium Isotope Effects in Solvolysis Rates. Journal of the American Chemical Society.[4] Link
-
Servis, K. L., & Roberts, J. D. (1964). Carbon-13 Magnetic Resonance Spectroscopy. Journal of the American Chemical Society.[4] Link
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 3. Formally Stereoretentive SN1 Reactions of Homoallylic Tertiary Alcohols Via Nonclassical Carbocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
The Cyclopropyl Signature: A Comparative Guide to Validating Structural Integrity with ¹³C NMR Spectroscopy
For the discerning researcher in drug discovery and development, the cyclopropyl moiety is a privileged scaffold. Its unique conformational rigidity and electronic properties can profoundly enhance a molecule's potency, metabolic stability, and pharmacokinetic profile. However, the very strain that imparts these desirable characteristics also makes the three-membered ring susceptible to rearrangement, necessitating rigorous and unambiguous structural validation. This guide provides a deep dive into the use of ¹³C NMR spectroscopy as the gold standard for confirming cyclopropyl integrity, offering a comparative analysis against other common analytical techniques and providing detailed, field-proven experimental protocols.
The inherent bond strain in cyclopropanes results in a unique electronic environment that is exquisitely reported by ¹³C NMR spectroscopy. The carbon atoms within the ring exhibit distinct and predictable spectroscopic signatures that, when properly interpreted, provide irrefutable evidence of the ring's presence and substitution pattern.
The Telltale Trio: Key ¹³C NMR Markers for Cyclopropyl Integrity
Validation of a cyclopropyl group via ¹³C NMR rests on the observation of a consistent and predictable set of three key parameters: the chemical shift (δ), the one-bond carbon-proton coupling constant (¹JCH), and the carbon multiplicity as determined by techniques like Distortionless Enhancement by Polarization Transfer (DEPT).
The Upfield Shift: A Shielded Sanctuary
Perhaps the most characteristic feature of cyclopropyl carbons is their pronounced upfield chemical shift, typically appearing in the region of 0 to 35 ppm in the ¹³C NMR spectrum. This shielding is a direct consequence of the increased p-character of the C-C bonds within the strained ring, a concept rationalized by the Coulson-Moffitt and Walsh models of bonding in cyclopropane.[1] This upfield resonance provides a clear initial indication of the presence of a cyclopropyl group, distinguishing it from potential isomeric structures such as propenyl groups, whose sp² carbons resonate significantly downfield (typically 110-150 ppm).[2]
The ¹JCH Coupling Constant: A Measure of s-Character
The one-bond carbon-proton coupling constant (¹JCH) offers a more quantitative confirmation of the cyclopropyl moiety. Due to the increased s-character of the C-H bonds in cyclopropanes, the ¹JCH values are typically larger than those observed for acyclic alkanes. For cyclopropyl carbons, ¹JCH values are generally in the range of 160-165 Hz , which is significantly higher than the ~125 Hz observed for typical sp³ hybridized carbons in open-chain systems.[3] This larger coupling constant is a direct reflection of the hybridization state of the carbon atom and serves as a robust diagnostic tool.[1]
DEPT Analysis: Unveiling the Substitution Pattern
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for determining the number of protons attached to each carbon atom. A full suite of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can unambiguously identify CH, CH₂, and quaternary carbons within the cyclopropyl ring, allowing for the precise determination of its substitution pattern.[4][5]
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.
-
DEPT-90: Only CH signals are observed.
-
DEPT-45: All protonated carbons (CH, CH₂, CH₃) give positive signals.
By comparing the standard ¹³C{¹H} spectrum with the DEPT spectra, a clear picture of the cyclopropyl ring's substitution emerges.
A Comparative Analysis: ¹³C NMR vs. Alternative Techniques
While ¹³C NMR stands as a powerful tool, a comprehensive validation strategy often involves a multi-technique approach. Here, we compare the utility of ¹³C NMR with other common analytical methods for confirming cyclopropyl integrity.
| Technique | Information Provided | Strengths | Limitations |
| ¹³C NMR Spectroscopy | Carbon skeleton, hybridization, substitution pattern. | Unambiguous confirmation of the three-membered ring through characteristic chemical shifts and ¹JCH values. Provides detailed structural information. | Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times. |
| ¹H NMR Spectroscopy | Proton environment and connectivity. | High sensitivity. Characteristic upfield signals for cyclopropyl protons (typically 0.2-1.0 ppm). Dihedral angle-dependent coupling constants (³JHH) can help determine stereochemistry.[6] | Signal overlap can be an issue in complex molecules. Does not directly probe the carbon framework.[7] |
| Infrared (IR) Spectroscopy | Presence of functional groups and C-H stretching vibrations. | Can indicate the presence of cyclopropyl C-H bonds through a characteristic stretching vibration around 3080-3100 cm⁻¹. | Lacks detailed structural information. The C-H stretch can sometimes be obscured by other signals. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Provides the molecular weight of the compound. Characteristic fragmentation patterns involving the loss of the cyclopropyl group can be observed. | Isomeric compounds can have similar fragmentation patterns, making unambiguous identification challenging. Does not provide direct information about the carbon skeleton's connectivity. |
| X-ray Crystallography | Precise three-dimensional structure in the solid state. | Provides the absolute and unambiguous structure of the molecule. | Requires a single crystal of suitable quality, which can be difficult to obtain. The solid-state structure may not be representative of the solution-state conformation. |
Experimental Protocols for Robust Cyclopropyl Validation
To ensure the highest level of confidence in your structural assignments, the following step-by-step methodologies are recommended.
Protocol 1: Standard ¹³C{¹H} and DEPT NMR Acquisition
-
Sample Preparation: Dissolve 10-50 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
-
¹³C{¹H} Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer:
-
Pulse angle: 30-45°
-
Spectral width: 0-220 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
DEPT-135, DEPT-90, and DEPT-45 Acquisition:
-
Run the standard DEPT-135, DEPT-90, and DEPT-45 pulse programs available on the spectrometer.
-
These experiments are generally much faster than the standard ¹³C{¹H} experiment due to polarization transfer from protons.
-
-
Data Analysis:
-
Process all spectra using appropriate Fourier transformation, phase correction, and baseline correction.
-
Identify the upfield signals characteristic of the cyclopropyl carbons in the ¹³C{¹H} spectrum.
-
Analyze the DEPT spectra to assign the multiplicity (CH, CH₂, or quaternary) of each cyclopropyl carbon signal.
-
Protocol 2: Advanced 2D NMR for Unambiguous Connectivity
For complex molecules or to resolve any remaining ambiguities, 2D NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates directly bonded ¹H and ¹³C nuclei.
-
Purpose: To definitively link the cyclopropyl protons to their attached carbons.
-
Experimental Setup: Utilize a standard phase-sensitive HSQC pulse sequence (e.g., hsqcetgpsisp2.2).[8]
-
Data Analysis: A cross-peak in the HSQC spectrum at a specific ¹H and ¹³C chemical shift confirms a direct bond between those two atoms.[9][10]
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).
-
Purpose: To establish the connectivity of the cyclopropyl ring to the rest of the molecule.
-
Experimental Setup: Employ a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Data Analysis: Cross-peaks in the HMBC spectrum show long-range couplings, allowing you to "walk" along the carbon skeleton and confirm how substituents are attached to the cyclopropyl ring.[11][12]
-
Visualizing the Validation Workflow
The logical flow of experiments for validating cyclopropyl integrity can be visualized as follows:
Caption: Workflow for cyclopropyl integrity validation using NMR spectroscopy.
Case Study: Distinguishing Cyclopropyl and Propenyl Isomers
A common challenge in synthesis is the potential for rearrangement of a cyclopropyl group to a more stable propenyl isomer. ¹³C NMR provides a definitive method for distinguishing between these two possibilities.
| Feature | Cyclopropyl Isomer | Propenyl Isomer |
| ¹³C Chemical Shift (Ring/Double Bond Carbons) | ~0-35 ppm | ~110-150 ppm |
| ¹JCH (for CH on ring/double bond) | ~160-165 Hz | ~150-160 Hz |
| DEPT-135 (for CH₂ in ring) | Negative signal | N/A |
The dramatic difference in the chemical shifts of the key carbons makes the assignment unequivocal.
Conclusion
The structural integrity of the cyclopropyl group is paramount to its function in medicinal chemistry. ¹³C NMR spectroscopy, through the analysis of chemical shifts, one-bond coupling constants, and carbon multiplicities, offers a robust and reliable method for its validation. When combined with 2D NMR techniques such as HSQC and HMBC, a complete and unambiguous picture of the molecule's structure can be obtained. While other analytical methods provide complementary information, ¹³C NMR remains the cornerstone for definitively confirming the cyclopropyl signature.
References
-
Kusuyama, Y., & Ikeda, Y. (1976). ¹³C NMR Spectroscopy. Substituent Effects in the Ethyl trans-2-Substituted Cyclopropanecarboxylates. Bulletin of the Chemical Society of Japan, 49(3), 724-727. [Link]
-
Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218-3223. [Link]
-
Crecely, K. M., Crecely, R. W., & Goldstein, J. H. (1971). Carbon-13 nuclear magnetic resonance spectra of monosubstituted cyclopropanes. The Journal of Physical Chemistry, 75(19), 3001-3004. [Link]
-
ResearchGate. (n.d.). ¹H (a) and ¹³C NMR spectra of 4 (b). [Link]
-
Weiner, P. H., & Malinowski, E. R. (1971). Substituent effects. VII. Carbon-13 nuclear magnetic resonance of substituted cyclopropanes. The Journal of Physical Chemistry, 75(8), 1207-1210. [Link]
-
Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. [Link]
-
Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]
-
Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of cyclopropane C3H6. [Link]
-
Sneed, J. M., et al. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. Marine Drugs, 21(5), 289. [Link]
-
Eltemur, D., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 8(44), 41947-41955. [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]
-
Periasamy, M. (n.d.). PROTONATION INDUCED CARBON-13 NMR SHIFTS IN PROTONATED CYCLIC AMINES. Purdue University. [Link]
-
Tantillo, D. J., et al. (2018). Enhancing the utility of ¹JCH coupling constants in structural studies through optimized DFT analysis. Chemical Communications, 54(73), 10291-10294. [Link]
-
University of California, Irvine. (n.d.). Coupling constants for ¹H and ¹³C NMR. [Link]
-
Giraud, N., et al. (2018). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Molecules, 23(5), 1183. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Sugimoto, H., et al. (2025). Origin of ¹³C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. Physical Chemistry Chemical Physics, 27(4), 2469-2486. [Link]
-
Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. [Link]
-
ResearchGate. (2023, October 25). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. [Link]
-
Odell, B., & Claridge, T. (n.d.). A User Guide to Modern NMR Experiments. University of Oxford. [Link]
-
Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]
-
Indian Institute of Technology Bombay. (n.d.). ¹³C NMR spectroscopy. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. [Link]
-
Nanalysis. (2015, November 19). DEPT: A tool for ¹³C peak assignments. [Link]
-
ResearchGate. (2025, August 6). Application of ¹J(C,H) coupling constants in conformational analysis. [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.12: ¹³C NMR Spectroscopy and DEPT. [Link]
-
Eltemur, D., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 8(44), 41947–41955. [Link]
-
Magritek. (n.d.). Introduction to ¹³C-NMR and DEPT – Identification of an Alcohol. [Link]
-
Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. [Link]
-
University College London. (n.d.). Measurements of J(C,H)-couplings. [Link]
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- 7. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Safety Operating Guide
Operational Guide: Safe Disposal of Cyclopropylmethyl Trifluoroacetate
Part 1: Executive Safety Assessment[1]
Do not treat Cyclopropylmethyl trifluoroacetate (CPM-TFA) as a standard organic solvent.
As researchers, we often categorize esters as benign waste.[1][2] CPM-TFA is an exception due to two synergistic instability factors:
-
Labile Trifluoroacetate Group: It is highly susceptible to hydrolysis, releasing Trifluoroacetic Acid (TFA) upon contact with ambient moisture.[1] This transforms a neutral waste stream into a highly corrosive, fuming acid stream (pH < 1) inside your waste container.[1][2]
-
Cyclopropyl Ring Strain: Under the acidic conditions generated by its own hydrolysis, the cyclopropylmethyl moiety can undergo acid-catalyzed rearrangement (ring opening/expansion), potentially generating heat and increasing vapor pressure in closed vessels [1].[2]
Immediate Action Required:
-
Segregation: Never mix CPM-TFA with basic waste (caustics, amines) or oxidizers.[2] The neutralization reaction is violently exothermic.[1]
-
Container: Use only Glass or Heavy-Walled HDPE.[1] Avoid standard metal solvent cans (corrosion risk) or LDPE (permeation risk).[1]
-
PPE: Nitrile gloves are insufficient for prolonged contact with fluorinated esters; double-gloving or using laminated film (Silver Shield) gloves is recommended for spill cleanup.[1]
Part 2: Chemical Profile & Waste Characterization[1]
To ensure proper regulatory coding (RCRA) and safety, you must characterize the waste based on its reactive byproducts.[2]
| Property | Value / Characteristic | Operational Implication |
| Chemical Structure | Fluorinated ester; Alkylating agent.[1] | |
| Primary Hazard | Corrosive & Flammable | Degradation releases HF/TFA vapors.[1] |
| Flash Point | < 25°C (Estimated based on analogs) | Treat as Class IB Flammable Liquid .[1][3] |
| Hydrolysis Product | Trifluoroacetic Acid (TFA) | Corrosive (D002) .[1] Damages mucous membranes.[1] |
| Reactivity | Water-reactive (slow to rapid) | Do not rinse containers with water before disposal.[1] |
| RCRA Codes | D001 (Ignitable), D002 (Corrosive) | Must be labeled with both hazards.[1][2] |
Part 3: Disposal Workflow (Decision Logic)
The following diagram outlines the decision logic for disposing of CPM-TFA. This workflow prioritizes "Segregation over Quenching" to minimize in-lab risk.[1]
Figure 1: Decision tree for the safe segregation and packaging of trifluoroacetate ester waste streams.[2][4]
Part 4: Detailed Operational Protocol
Method A: The "Double-Containment" Protocol (Recommended)
This method is the industry standard for handling volatile, corrosive organic intermediates.[2] It relies on physical engineering controls rather than chemical quenching.[1]
Materials Needed:
-
Primary Container: Amber glass bottle (preferred) or HDPE jerrican.
-
Secondary Container: Polypropylene tub or larger chemically resistant bucket.[1]
-
Vented Cap (if available) or Parafilm.[1]
Step-by-Step Procedure:
-
Preparation: Perform all operations inside a functioning fume hood. Ensure no base baths or cyanide waste are in the immediate vicinity.[1]
-
Transfer: Pour the CPM-TFA waste into the Primary Container.
-
Stabilization (Optional but Recommended): If the waste is anhydrous, you may add a small amount of inert solvent (e.g., Dichloromethane or Hexanes) to dilute the ester, reducing the rate of hydrolysis if moisture enters.[2]
-
Sealing: Close the container. If you suspect the waste is already hydrolyzing (fuming), use a vented cap.[2] If a vented cap is unavailable, cap loosely and place it in the back of the hood for 24 hours before tightening for pickup.[2]
-
Labeling: Apply the hazardous waste label.
-
Secondary Containment: Place the sealed bottle inside the secondary plastic tub. This protects the storage area if the glass breaks due to pressure or handling.[1]
Method B: Spill Cleanup (Emergency Only)
If CPM-TFA is spilled outside the hood:
-
Evacuate: The vapors are essentially TFA and are highly damaging to the respiratory tract.[1]
-
PPE: Use a full-face respirator with organic vapor/acid gas cartridges if you must re-enter (and are trained).[1]
-
Absorb: Do not use paper towels (they may degrade/react).[1] Use Vermiculite or Dry Sand .[1]
-
Neutralization (On Floor Only): Once absorbed into sand, you can sprinkle Sodium Carbonate (Soda Ash) over the sand mixture to neutralize the acid.[1] Expect fizzing.
-
Disposal: Scoop the sand/soda ash mixture into a wide-mouth jar. Label as "Solid Debris with TFA esters."[1]
Part 5: Regulatory Compliance (RCRA)
In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA).[2]
-
Characteristic Waste:
-
F-Codes: If the CPM-TFA was used as a solvent in a mixture with other halogenated solvents (e.g., Methylene Chloride), it may trigger F002 listing.[2] However, as a reagent, it defaults to D-codes.[2]
-
Destruction Method: The only acceptable disposal method is High-Temperature Incineration with acid gas scrubbing.[1] Do not attempt to sewer or evaporate this chemical.[1]
References
-
Demuth, M., Mikhail, G., & George, M. V. (1981).[2][7] Nafion-TMS- and TMS-Trifluoroacetate-Induced Rearrangements of Cyclopropyl Ketones. Helvetica Chimica Acta.[1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1]
-
PubChem. (2024).[1] Methyl Trifluoroacetate Compound Summary (Analogous Data). National Library of Medicine.[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
